5-(4-Methylpiperazin-1-yl)pyridin-2-amine is cataloged under the Chemical Abstracts Service Registry Number 571189-49-6. It is primarily used in research settings for its biological activities, including antimicrobial and anticancer properties, as well as in industrial applications such as semiconductor manufacturing .
The synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine typically involves the nucleophilic substitution of 2-chloropyridine with 4-methylpiperazine. This reaction is usually conducted under controlled conditions, often using potassium carbonate as a base to promote the substitution process.
In industrial settings, the synthesis follows similar routes but is scaled up to ensure higher yields and purity. Large reactors are employed, and precise control of temperature and pressure is maintained throughout the process .
The molecular structure of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine features:
The compound's structure can be represented by the following SMILES notation: CCN1CCN(CC1)C2=CC=NC=C2N
, which reflects its connectivity and functional groups.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine participates in several types of chemical reactions:
The specific conditions for these reactions vary but generally include:
The resulting products from these reactions depend on the reagents and conditions applied, showcasing the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 5-(4-Methylpiperazin-1-yl)pyridin-2-amine has been studied primarily in biological contexts, where it exhibits potential therapeutic effects.
Research indicates that this compound may act on various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. Its structural similarity to known pharmacophores allows it to interact with specific receptors or enzymes, although detailed mechanisms remain under investigation.
Studies suggest that modifications in the piperazine or pyridine moieties can significantly alter bioactivity, emphasizing the importance of structural integrity in its mechanism of action .
5-(4-Methylpiperazin-1-yl)pyridin-2-amine has a wide range of applications across various scientific fields:
Ongoing research aims to explore new derivatives and analogs of this compound, potentially leading to novel therapeutic agents with improved efficacy and selectivity against specific biological targets .
The compound 5-(4-Methylpiperazin-1-yl)pyridin-2-amine represents a substituted aminopyridine derivative with significant pharmaceutical relevance. Its systematic IUPAC name explicitly describes the connectivity: a methylpiperazinyl group at the 5-position of the pyridine ring and an amino group at the 2-position. The molecular formula C₁₀H₁₆N₄ (molecular weight: 192.27 g/mol) indicates a nitrogen-rich heterocyclic system with a hydrogen bond donor-acceptor profile conducive to biological interactions [3] [7]. Key identifiers include:
Table 1: Standard Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 571189-49-6 |
Molecular Formula | C₁₀H₁₆N₄ |
Molecular Weight | 192.27 g/mol |
MDL Number | MFCD10009563 |
PubChem CID | 22329833 |
Canonical SMILES | CN1CCN(CC1)C1=CC(N)=NC=C1 |
The structural framework consists of two pharmacophoric elements: a piperazine ring bearing an N-methyl group (enhancing lipophilicity) and a 2-aminopyridine moiety (facilitating hydrogen bonding). This combination creates a polar surface area (PSA) of 45.39 Ų, influencing solubility and membrane permeability [5].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the molecular structure. Key ¹H NMR spectral assignments include:
X-ray crystallography reveals a solid-state conformation where the piperazine ring adopts a chair configuration. The dihedral angle between the piperazine and pyridine planes is approximately 40–50°, minimizing steric strain while allowing conjugation between the aminopyridine nitrogen and the piperazine substituent. The crystal lattice exhibits intermolecular N–H···N hydrogen bonds involving the 2-amino group and piperazine nitrogen, explaining the observed melting point range of 146–151°C [3] [8]. This packing arrangement contributes to the compound’s stability as a light yellow to brown crystalline powder [7].
The compound exhibits two primary structural variations with distinct biological implications:
Regioisomerism
The para-substituted isomer 4-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 959986-12-0) demonstrates altered electronic properties. The 4-substitution shifts electron density toward the pyridine nitrogen, reducing basicity (predicted pKₐ ~7.1) compared to the 5-substituted isomer (predicted pKₐ ~8.0) [2].
Table 2: Ortho- vs. Para-Substituted Isomer Properties
Property | 5-Isomer (Ortho) | 4-Isomer (Para) |
---|---|---|
CAS Number | 571189-49-6 | 959986-12-0 |
Melting Point | 146–150°C | Not reported |
Electron Density | Localized at C5–N bond | Delocalized toward ring N |
Predicted pKₐ (piperazine) | ~8.0 | ~7.1 |
Conformational Dynamics
Piperazine ring inversion occurs rapidly at room temperature, with calculated energy barriers of ~40 kJ/mol. The equatorial position of the pyridinyl substituent is favored (>95% population), while the axial conformer exists transiently during ring flipping. No stable tautomers (e.g., imino forms) are observed due to the aromatic stabilization of the pyridine ring [3] [9].
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) provide insights into electronic distribution and steric parameters:
Table 3: Computed Physicochemical Properties
Parameter | Value | Method |
---|---|---|
Topological PSA | 45.39 Ų | Ertl et al. 2000 |
Consensus Log P | 0.5 | Avg. of 5 models |
ESOL Solubility (Log S) | -1.56 | Delaney model |
HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G* |
LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G* |
Pharmacokinetic simulations indicate high gastrointestinal absorption (BOILED-Egg model) but limited blood-brain barrier permeation (log BB < -1), rationalizing its utility in peripherally acting drugs [5]. The molecule complies with key druglikeness rules (Lipinski, Veber), supporting its pharmaceutical applications [5] [10].
Synthetic Applications and Pharmacological Significance
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7